Methyl oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQTLDIWHGWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701569 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31698-88-1 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features:
- Reagents: Thionyl chloride, phosphorus oxychloride
- Conditions: Reflux in inert solvents such as dichloromethane or acetic acid
- Yield: Moderate to high (50-85%)
Limitations:
- Use of hazardous reagents
- Extended reaction times
- Difficult purification due to side products
Direct Cyclization from Carboxylic Acids Using Triflyl-Pyridinium Reagents
Recent innovations have introduced direct cyclization methods from carboxylic acids, bypassing the need for prior activation to acyl chlorides. A notable approach involves the use of triflyl-pyridinium reagents, such as DMAP-Tf, which facilitate in situ activation of carboxylic acids.
Research Findings:
- Methodology: Activation of carboxylic acids with DMAP-Tf to generate acylpyridinium intermediates, which then react with isocyanoacetates to form oxazoles.
- Reaction Conditions: Room temperature, dichloromethane as solvent, with bases like DMAP
- Yields: Up to 96% for various substrates
- Scalability: Demonstrated on gram scale with consistent yields
- Reaction Scheme:
Carboxylic acid + DMAP-Tf → Acylpyridinium intermediate
→ Nucleophilic attack by isocyanoacetate
→ Cyclization to this compound
Notes:
- The choice of base significantly influences yield, with DMAP providing optimal results.
- Solvent effects are minimal among common solvents like DCM, DMSO, and THF.
- The method tolerates various functional groups, including halogens, phenyl, and phosphine oxide groups.
Synthesis via 1,3-Dipolar Cycloaddition and Condensation Routes
Alternative routes involve cycloaddition of nitrile oxides with unsaturated compounds or condensation of β-diketones with hydroxylamine derivatives.
Recent Advances:
Limitations:
- Multi-step processes
- Less suitable for large-scale synthesis
- Lower overall yields compared to direct methods
Novel Rapid and Scalable Methods from Carboxylic Acids
A breakthrough reported by Chavan et al. in The Journal of Organic Chemistry (2025) describes a rapid, scalable synthesis directly from carboxylic acids using a triflylpyridinium reagent, which offers significant advantages:
Reaction Pathway:
- Activation of carboxylic acid with triflyl reagent to generate acylpyridinium intermediate.
- Nucleophilic attack by isocyanoacetate.
- Cyclization to form this compound.
Data Table 2: Scope and Substrate Compatibility
| Substrate | Functional Groups | Yield (%) | Notes |
|---|---|---|---|
| Phenyl glyoxylic acid | Aromatic, phenyl | 92 | High reactivity |
| Terephthalic acid | Diacid | High | Excellent yield |
| Valproic acid | Aliphatic | 82 | Bioactive derivative |
Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid activation + cyclization | Thionyl chloride, reflux | Moderate yields, hazardous reagents | Well-established | Hazardous, multi-step |
| Direct activation with triflyl-pyridinium | DMAP-Tf, isocyanoacetates | Room temp, short time | High yield, scalable, functional group tolerant | Requires specific reagents |
| Cycloaddition routes | β-Diketones, hydroxylamine | Multi-step | Good regioselectivity | Less scalable, lower yields |
| Recent rapid method | Carboxylic acids + triflyl reagent | 30 min, room temp | Very high yield, scalable | Reagent availability |
Chemical Reactions Analysis
Types of Reactions: Methyl oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, often requiring electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid.
Reduction: Methyl oxazole-2-carbinol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Methyl oxazole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been utilized in developing drugs targeting neurological disorders, enhancing their efficacy and bioavailability. The compound's structure allows for modifications that can lead to improved pharmacological profiles.
Case Study: Neurological Drug Synthesis
- A study demonstrated the synthesis of novel oxazole derivatives that exhibited activity against specific neurological targets. The incorporation of this compound in these syntheses facilitated the creation of compounds with enhanced bioactivity and selectivity .
Agricultural Chemicals
In agricultural chemistry, this compound is incorporated into formulations for herbicides and fungicides. Its effectiveness in pest management is coupled with a reduced environmental impact, making it a valuable component in sustainable agriculture.
Application Examples:
- Herbicide Development: Research has shown that oxazole derivatives can improve the efficacy of existing herbicides, providing better control over weed populations while minimizing adverse effects on non-target species .
Biochemical Research
The compound is extensively used in biochemical research to study metabolic pathways and disease mechanisms. Its ability to mimic certain biological structures makes it a useful tool for investigating enzyme interactions and metabolic processes.
Research Insight:
- A significant study utilized this compound to explore its role in metabolic pathways related to cancer progression, highlighting its potential as a lead compound for further drug development .
Material Science
This compound has potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to materials with improved durability and resistance to environmental factors.
Material Development Case Study:
- Researchers have explored the use of this compound in creating polymer composites that exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference compound. It aids in the accurate quantification of similar compounds during quality control processes in manufacturing.
Analytical Application:
- The compound's stability and well-characterized properties allow it to serve as a benchmark in high-performance liquid chromatography (HPLC) methods for analyzing pharmaceutical products .
Comparative Analysis of Applications
The following table summarizes the applications of this compound across different fields:
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced efficacy and bioavailability |
| Agricultural Chemicals | Herbicides and fungicides formulation | Effective pest management with low impact |
| Biochemical Research | Metabolic pathway studies | Insights into disease mechanisms |
| Material Science | Advanced materials development | Improved durability and environmental resistance |
| Analytical Chemistry | Standard reference in HPLC | Accurate quantification in quality control |
Mechanism of Action
The mechanism of action of methyl oxazole-2-carboxylate varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs of methyl oxazole-2-carboxylate, highlighting substituent effects on properties and applications:
Physicochemical Properties
- Solubility and Stability : Ethyl oxazole-2-carboxylate derivatives exhibit moderate solubility in polar solvents (e.g., MeOH, EtOAc) . Benzo[d]oxazole analogs, such as methyl 5-methylbenzo[d]oxazole-2-carboxylate, are stable at room temperature but require dry storage .
- Hazard Profiles : Chloro-substituted derivatives (e.g., methyl 5-chlorobenzo[d]oxazole-2-carboxylate) pose skin/eye irritation risks (H315, H319), necessitating stringent safety protocols .
Biological Activity
Methyl oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 115.1 g/mol. The presence of the carboxylate group at the 2-position enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways involved in disease processes. The electron density from the nitrogen atom can facilitate nucleophilic attacks on electrophilic centers in target molecules, which is crucial for its mechanism of action.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 8 |
| Aspergillus niger | 15 |
In a study by Singh et al., various substituted oxazoles were synthesized and evaluated for their antibacterial potential against different bacterial strains. This compound demonstrated notable activity comparable to standard antibiotics such as ampicillin and ciprofloxacin .
2. Anticancer Activity
this compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.
- Apoptotic Induction : Increased levels of caspase-3 activity, indicating apoptosis.
These findings suggest that this compound may serve as a potential lead compound for developing new anticancer agents .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, this compound administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The results demonstrated its effectiveness in inhibiting growth at low concentrations, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro experiments on various cancer cell lines showed that this compound could significantly reduce cell proliferation rates through mechanisms involving apoptosis. Further research is needed to elucidate the specific pathways involved.
Q & A
Q. What are the recommended methods for synthesizing methyl oxazole-2-carboxylate, and how can purity be validated?
this compound is typically synthesized via esterification of oxazole-2-carboxylic acid using methanol under acidic catalysis. A critical step is controlling reaction conditions (e.g., temperature, stoichiometry) to avoid side products like ethyl analogs (e.g., ethyl oxazole-2-carboxylate, CAS 33036-67-8) . Purity validation requires chromatographic techniques such as HPLC (e.g., using C18 columns with UV detection at 254 nm) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods for volatile steps. In case of exposure, wash affected areas with water and consult medical professionals immediately . Note that safety data for this compound derivatives (e.g., methyl 2-hydroxyacetate) emphasize avoiding inhalation and ensuring proper ventilation .
Q. How can researchers characterize the crystalline structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the SHELX suite (SHELXL/SHELXD) is widely used for refining crystallographic data, even for complex analogs like methyl 4-hydroxy-3-[4-methoxy-2-(methoxymethyleneoxy)phenyl]-5-oxo-2,5-dihydrofuran-2-carboxylate . Pair experimental data with computational tools (e.g., Mercury or Olex2) to visualize hydrogen-bonding networks and packing motifs.
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing carboxylate group at position 2 directs electrophilic substitution to position 5 of the oxazole ring. For example, nitro or halogen substituents (e.g., ethyl 6-nitrobenzo[d]oxazole-2-carboxylate) enhance electrophilicity, enabling Suzuki-Miyaura couplings for functionalized heterocycles . Density functional theory (DFT) studies can model charge distribution to predict regioselectivity .
Q. What challenges arise in resolving enantiomers of chiral this compound derivatives, and what chiral stationary phases (CSPs) are effective?
Enantiomeric resolution requires CSPs with tailored interactions. For analogs like methyl 2-aminothiazole-4-carboxylate, polysaccharide-based columns (Chiralpak IA/IB) achieve baseline separation via π-π and hydrogen-bonding interactions . Validate enantiopurity using polarimetry and circular dichroism (CD) spectroscopy.
Q. How can computational modeling optimize the catalytic efficiency of this compound in enzyme inhibition studies?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target enzymes. For instance, this compound derivatives inhibit cytochrome P450 enzymes by coordinating to the heme iron via the carboxylate oxygen. Validate predictions with kinetic assays (e.g., UV-Vis monitoring of substrate depletion) .
Q. What strategies mitigate data discrepancies in spectroscopic analysis of this compound degradation products?
Degradation pathways (e.g., hydrolysis or photolysis) produce intermediates like oxazole-2-carboxylic acid. Use tandem LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish isomers. For conflicting NMR signals, employ 2D techniques (HSQC, HMBC) to resolve overlapping peaks .
Methodological Considerations
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Experimental Design :
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Data Validation :
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Ethical Reporting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
